Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of action
Benzo[d]imidazole is a common motif in many biologically active compounds and is known to interact with various enzymes and receptors .
Mode of action
Without specific information, it’s hard to describe the exact mode of action of “Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate”. The benzo[d]imidazole moiety often forms hydrogen bonds with its target, which could lead to changes in the target’s function .
Biochemical pathways
Compounds containing a tetrahydropyran ring are often involved in the synthesis of many natural products .
Pharmacokinetics
The presence of a tetrahydropyran ring might influence its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluoro substituent: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the tetrahydropyran group: This step involves the protection of an alcohol group as a tetrahydropyranyl ether, followed by deprotection under acidic conditions.
Lithiation: The final step involves the lithiation of the carboxylate group using a lithium reagent such as lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
- Lithium 7-chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
- Lithium 7-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
Uniqueness
Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
IUPAC Name |
lithium;7-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3.Li/c14-9-2-1-3-10-11(9)16(12(15-10)13(17)18)8-4-6-19-7-5-8;/h1-3,8H,4-7H2,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYDDZMTGOZEG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FLiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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